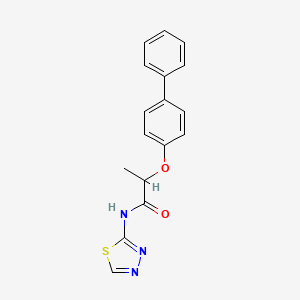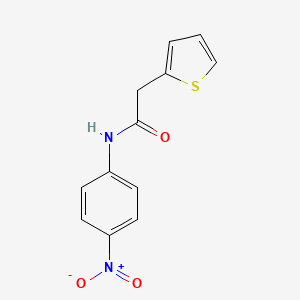![molecular formula C12H11BrN2O3S2 B4182428 N-[4-(aminosulfonyl)benzyl]-5-bromo-2-thiophenecarboxamide](/img/structure/B4182428.png)
N-[4-(aminosulfonyl)benzyl]-5-bromo-2-thiophenecarboxamide
Übersicht
Beschreibung
N-[4-(aminosulfonyl)benzyl]-5-bromo-2-thiophenecarboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known to exhibit unique biochemical and physiological effects that make it a valuable tool in various research studies. In
Wissenschaftliche Forschungsanwendungen
N-[4-(aminosulfonyl)benzyl]-5-bromo-2-thiophenecarboxamide has been used in various scientific research applications, including:
1. Cancer Research: This compound has shown promising results in inhibiting the growth of cancer cells, making it a potential candidate for cancer treatment.
2. Neuroscience: N-[4-(aminosulfonyl)benzyl]-5-bromo-2-thiophenecarboxamide has been used to study the role of certain neurotransmitters in the brain, such as dopamine and serotonin.
3. Immunology: This compound has been shown to have immunomodulatory effects, making it a potential candidate for treating autoimmune diseases.
Wirkmechanismus
The mechanism of action of N-[4-(aminosulfonyl)benzyl]-5-bromo-2-thiophenecarboxamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and receptors in the body, such as tyrosine kinases and G-protein coupled receptors (GPCRs). This inhibition leads to a variety of biochemical and physiological effects, including the inhibition of cancer cell growth and the modulation of neurotransmitter release.
Biochemical and Physiological Effects:
N-[4-(aminosulfonyl)benzyl]-5-bromo-2-thiophenecarboxamide has been shown to have a variety of biochemical and physiological effects, including:
1. Inhibition of cancer cell growth: This compound has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer cells.
2. Modulation of neurotransmitter release: N-[4-(aminosulfonyl)benzyl]-5-bromo-2-thiophenecarboxamide has been shown to modulate the release of certain neurotransmitters, such as dopamine and serotonin, in the brain.
3. Immunomodulatory effects: This compound has been shown to have immunomodulatory effects, making it a potential candidate for treating autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[4-(aminosulfonyl)benzyl]-5-bromo-2-thiophenecarboxamide in lab experiments is its ability to inhibit cancer cell growth, making it a valuable tool in cancer research. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on N-[4-(aminosulfonyl)benzyl]-5-bromo-2-thiophenecarboxamide, including:
1. Further studies on its mechanism of action: Understanding the mechanism of action of this compound can help researchers develop more targeted and effective treatments for cancer and other diseases.
2. Development of new derivatives: Researchers can explore the development of new derivatives of N-[4-(aminosulfonyl)benzyl]-5-bromo-2-thiophenecarboxamide with improved efficacy and fewer side effects.
3. Clinical trials: Clinical trials can help determine the safety and efficacy of this compound in treating cancer and other diseases.
Eigenschaften
IUPAC Name |
5-bromo-N-[(4-sulfamoylphenyl)methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O3S2/c13-11-6-5-10(19-11)12(16)15-7-8-1-3-9(4-2-8)20(14,17)18/h1-6H,7H2,(H,15,16)(H2,14,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWBPINZGAGXCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC=C(S2)Br)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-[(methoxycarbonyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4182358.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B4182360.png)
![methyl 3-{[(2,3-dihydro-1H-inden-5-yloxy)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B4182362.png)

![N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-(trifluoromethyl)benzamide](/img/structure/B4182375.png)
![3-{[(2-bromobenzyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4182387.png)


![N-(3-{[(2-furylmethyl)amino]carbonyl}-4-phenyl-2-thienyl)tetrahydro-2-furancarboxamide](/img/structure/B4182410.png)
![N-cyclohexyl-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea](/img/structure/B4182416.png)
![2,5-dichloro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4182423.png)

![1-[(2-bromophenoxy)acetyl]-4-phenylpiperazine](/img/structure/B4182439.png)
![1-[5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinyl]-4-piperidinol](/img/structure/B4182459.png)